

A Comparative Guide to the DNA Cleavage Specificity of Kedarcidin and Calicheamicin

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Compound of Interest

Compound Name: *kedarcidin*

Cat. No.: *B1177363*

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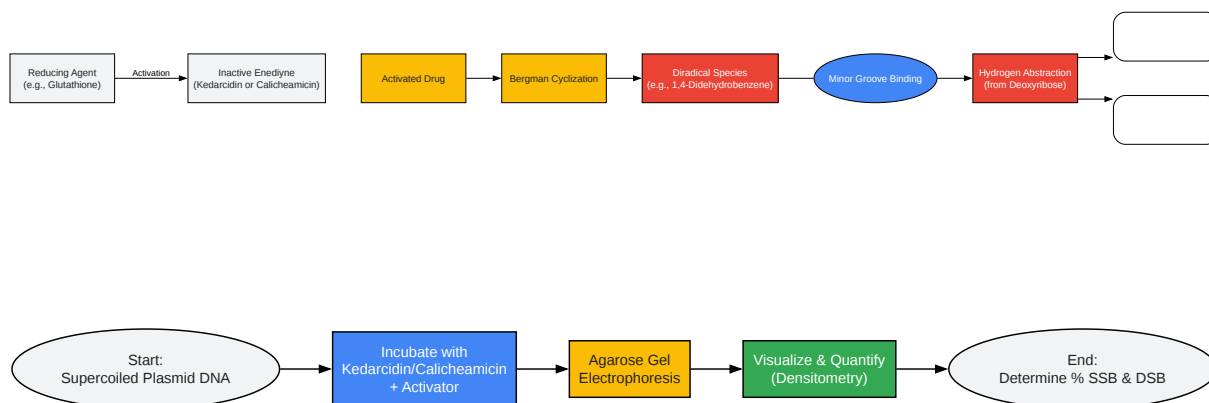
Introduction

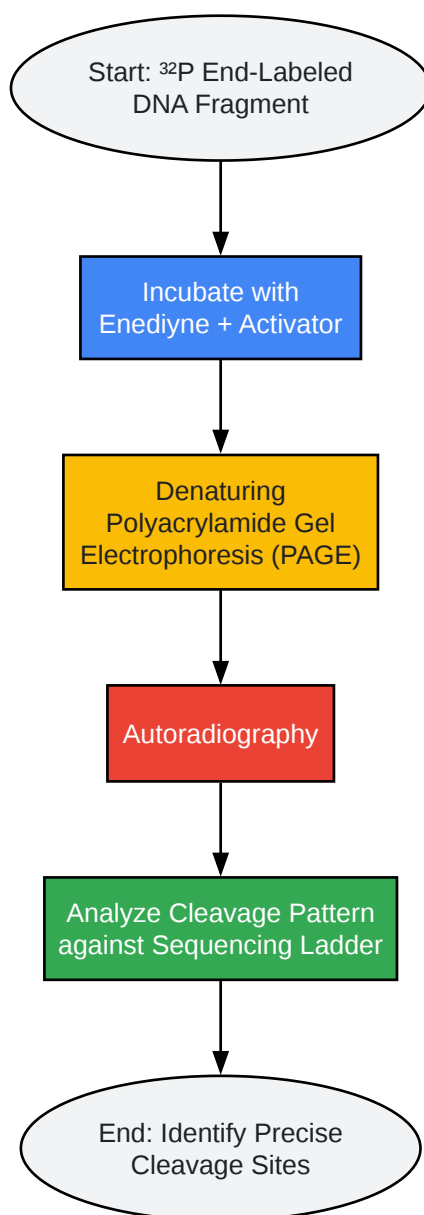
Kedarcidin and calicheamicin are potent enediyne antitumor antibiotics renowned for their ability to induce sequence-specific DNA damage, a key mechanism in their anticancer activity. Both molecules belong to a class of natural products that, upon activation, generate a highly reactive diradical species capable of cleaving the phosphodiester backbone of DNA. This guide provides a detailed comparison of the DNA cleavage specificity of **kedarcidin** and calicheamicin, supported by experimental data and methodologies, to aid researchers in understanding their distinct mechanisms of action and potential therapeutic applications.

Mechanism of DNA Cleavage

The DNA cleavage cascade for both **kedarcidin** and calicheamicin is initiated by a chemical activation of their enediyne core. For calicheamicin, this involves the reductive cleavage of a methyl trisulfide group, often by cellular thiols like glutathione. This triggers a Bergman cyclization, transforming the enediyne into a highly reactive 1,4-didehydrobenzene diradical.^[1] This diradical is a powerful hydrogen-abstracting agent, removing hydrogen atoms from the deoxyribose backbone of DNA, which ultimately leads to strand scission.^[1] **Kedarcidin's** chromophore is activated similarly, requiring reducing agents and oxygen to generate the DNA-cleaving species.^{[2][3]}

A crucial distinction lies in the nature of the DNA lesions they produce. Calicheamicin is notable for causing a high frequency of double-strand breaks (DSBs), a type of damage that is particularly cytotoxic as it is difficult for cancer cells to repair.[4] In contrast, **kedarcidin** chromophore is reported to primarily induce single-strand breaks (SSBs).[2][3][5]





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References

- 1. benchchem.com [benchchem.com]

- 2. Tunable and Photoactivatable Mimics of Calicheamicin γ 1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kedarcidin chromophore: an enediyne that cleaves DNA in a sequence-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of cellular DNA by calicheamicin γ 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kedarcidin chromophore: an enediyne that cleaves DNA in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
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